molecular formula C13H19BFNO2 B1449310 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1418128-33-2

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Numéro de catalogue: B1449310
Numéro CAS: 1418128-33-2
Poids moléculaire: 251.11 g/mol
Clé InChI: BHHFDPDYGAZFIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ( 1418128-33-2) is a fluorinated aniline derivative incorporating a pinacol boronate ester group, with a molecular formula of C13H19BFNO2 and a molecular weight of 251.10 g/mol . This compound serves as a highly valuable building block in medicinal chemistry and agrochemical research, primarily due to its role in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone method for forming carbon-carbon bonds, enabling the efficient synthesis of complex biaryl structures that are prevalent in many active pharmaceutical ingredients and functional materials . The presence of the pinacol boronate ester enhances the compound's stability and handling properties compared to its boronic acid counterpart, facilitating storage and use in synthetic workflows . The molecule features two key reactive sites: the aniline moiety, which can be further functionalized, and the boronate ester, which participates in cross-coupling. The fluorine and methyl substituents on the aromatic ring allow for fine-tuning of the molecule's electronic properties and steric profile, which can be critical for optimizing the reactivity and selectivity in coupling reactions, as well as for modulating the biological activity of the final target molecules . As a versatile intermediate, it is particularly useful in the discovery and development of novel enzyme inhibitors and other bioactive compounds . This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Proper handling procedures are recommended, and it should be stored under an inert atmosphere at 2-8°C to maintain its reactivity and shelf life .

Propriétés

IUPAC Name

5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHFDPDYGAZFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418128-33-2
Record name (3-Amino-5-fluoro-2-methylphenyl)boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1418128-33-2
Molecular Formula C13H19BFNO2
Molecular Weight 251.105 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 370.6 ± 42.0 °C at 760 mmHg
Flash Point 178.0 ± 27.9 °C

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. Preliminary studies suggest that the compound exhibits:

  • Inhibition of Cancer Cell Proliferation : In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-cancer activity .
  • Selectivity for Cancer Cells : The compound exhibited a significant selectivity index when tested against non-cancerous cells (e.g., MCF10A), showing a nearly 20-fold difference in efficacy . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 1: Anti-Cancer Activity

In a study focusing on the effects of various compounds on cancer cell lines, this compound was found to significantly inhibit the growth of MDA-MB-231 cells while having a lesser effect on MCF10A cells . The compound's mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity in treated samples.

Case Study 2: Metastasis Inhibition

Another study evaluated the compound's ability to inhibit lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment with this compound significantly reduced the formation of metastatic nodules compared to control groups . This suggests potential utility in preventing cancer metastasis.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data indicate moderate solubility and stability under physiological conditions. Further studies are needed to evaluate its metabolic stability and potential toxicological effects.

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Studies have shown that compounds with fluorine substitutions often exhibit enhanced biological activity. For instance, the incorporation of fluorine into the structure can significantly improve the efficacy against various cancer cell lines due to increased lipophilicity and altered metabolic pathways .

A notable case study evaluated the compound's effects on multiple cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). The results indicated that derivatives of this compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been assessed for antimicrobial activity. Preliminary evaluations demonstrated effectiveness against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Synthesis and Characterization

The synthesis of 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a palladium-catalyzed cross-coupling reaction with appropriate boron-containing reagents. The synthesis pathway is crucial for ensuring high yields and purity necessary for biological testing .

Case Study 1: Anticancer Efficacy

A study published in MDPI focused on the synthesis of related compounds and their evaluation against Plasmodium falciparum, revealing that modifications in the aniline structure could lead to enhanced antiproliferative activity . The strategic placement of substituents was found to be critical for maximizing efficacy.

Case Study 2: Antimicrobial Activity

Research conducted on various aniline derivatives showed that introducing bulky groups like tetramethyl dioxaborolane could enhance antimicrobial properties. The study highlighted that compounds with such modifications displayed improved activity against biofilm-forming pathogens .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Key structural analogs differ in substituent positions and functional groups. Selected examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -F (C5), -CH₃ (C2) C₁₃H₁₈BFNO₂ 257.10
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -F (C3) C₁₂H₁₇BFNO₂ 237.08
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -F (C3), -Bpin (C2) C₁₂H₁₇BFNO₂ 237.08
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -Cl (C5) C₁₂H₁₇BClNO₂ 253.54
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -Cl (C3) C₁₂H₁₇BClNO₂ 253.54

Key Observations :

  • Fluorine and chlorine substituents alter electronic properties (e.g., electron-withdrawing effects), impacting reactivity in cross-coupling reactions .

Computational and Spectroscopic Studies

  • Spectroscopic Analysis : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that substituent positions significantly influence IR and NMR spectra, with fluorine causing deshielding in adjacent protons .
  • Molecular Docking : Fluorine’s electronegativity enhances binding affinity in kinase inhibitors by forming hydrogen bonds with target proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The principal preparation method for this compound is the palladium-catalyzed Miyaura borylation of halogenated aniline precursors. A typical synthetic route includes:

  • Starting Materials: Halogenated anilines such as 3-bromo-5-fluoro-2-methylaniline or 2-iodo-5-fluoro-4-methylaniline.
  • Borylation Reagents: Bis(pinacolato)diboron (B2Pin2) is the boron source.
  • Catalysts: Palladium complexes such as Pd(dppf)Cl₂ or Pd(OAc)₂ combined with phosphine ligands like XPhos or SPhos.
  • Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3) to facilitate the reaction.
  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF) under an inert nitrogen atmosphere.
  • Temperature and Time: Typically reflux conditions at 80–110°C for 4–12 hours.

This method facilitates the formation of the carbon-boron bond at the 3-position of the aniline ring, yielding the boronic ester with the desired fluorine and methyl substituents intact.

Purification and Yield Optimization

  • Purification Techniques: Reverse-phase C18 column chromatography using acetonitrile/water gradients is employed to isolate the boronic ester with high purity.
  • Recrystallization: Further purification can be achieved by recrystallization from hexane/ethyl acetate mixtures.
  • Typical Yields: Reported yields vary from 14% to 35%, depending on catalyst, solvent, and reaction conditions.
  • Purity: Post-purification purity levels of ≥95% are achievable.

Analytical Characterization to Confirm Structure and Purity

  • X-ray Crystallography: Confirms bond lengths and angles, e.g., B–O bond length around 1.36 Å and C–B–C angle near 120° in the dioxaborolane ring.
  • Nuclear Magnetic Resonance (NMR):
    • Boron-11 NMR shows characteristic peaks at δ 30–32 ppm confirming boronic ester formation.
    • Fluorine-19 NMR shows a single peak near δ -115 ppm for the fluorine substituent.
  • Mass Spectrometry: Molecular ion peak [M+H] observed at m/z 279.2 (calculated 279.18).

These techniques ensure the compound’s structural integrity and batch-to-batch consistency.

Mechanistic Insights and Reaction Optimization

  • The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states during the Suzuki-Miyaura coupling.
  • Electron-withdrawing fluorine and electron-donating methyl groups influence the electronic environment of the aromatic ring, affecting oxidative addition rates.
  • Bulky ligands like SPhos enhance catalytic efficiency by steric protection, reducing side reactions.
  • Solvent choice impacts solubility and reaction kinetics: dioxane and THF outperform polar aprotic solvents like DMF.
  • Catalyst and base screening can resolve discrepancies in yields; for example, PdCl(PPh3) with K3PO4 often gives higher yields than Pd(OAc)2 with KOAc.

Industrial and Alternative Preparation Approaches

  • Industrial synthesis may employ continuous flow processes with optimized reaction parameters to improve throughput and reproducibility.
  • Methylation of boronic acid derivatives using methyl iodide or dimethyl sulfate can be part of alternative synthetic sequences.
  • Advanced purification and catalyst recycling techniques are used to enhance efficiency and reduce costs at scale.

Summary Table of Preparation Parameters

Parameter Typical Conditions / Values Notes
Starting Material 3-bromo-5-fluoro-2-methylaniline Halogenated aniline precursor
Boron Source Bis(pinacolato)diboron (B2Pin2) Boronic ester formation
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ + XPhos or SPhos ligands Palladium-catalyzed borylation
Base KOAc, K2CO3, or K3PO4 Facilitates transmetalation
Solvent 1,4-Dioxane or THF Inert atmosphere (N2) recommended
Temperature 80–110°C Reflux conditions
Reaction Time 4–12 hours Dependent on catalyst and substrate
Yield 14–35% Influenced by catalyst, base, and solvent choice
Purification Reverse-phase C18 chromatography, recrystallization Purity ≥95%
Structural Confirmation X-ray crystallography, B NMR, F NMR, MS Ensures compound identity and quality

Research Findings and Notes

  • The presence of fluorine at the 5-position and methyl at the 2-position modulates the electronic and steric environment, enhancing the compound’s utility in medicinal chemistry, particularly kinase inhibitor synthesis.
  • Ligand choice and catalyst loading are critical for maximizing yields and minimizing side products.
  • Dry, oxygen-free solvents and inert atmosphere conditions are essential to prevent catalyst deactivation.
  • Troubleshooting low yields involves increasing catalyst loading, extending reaction time, or adding molecular sieves to absorb moisture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be ensured?

  • Methodology :

  • Borylation reactions : Use palladium-catalyzed Miyaura borylation. For example, combine halogenated precursors (e.g., 2-iodo-5-fluoro-4-methylaniline) with bis(pinacolato)diboron (B2_2Pin2_2) in dioxane under a nitrogen atmosphere. Catalysts: Pd(OAc)2_2 (0.05–0.1 eq.), ligands (e.g., XPhos or SPhos), and K2_2CO3_3 as a base. Reaction conditions: 80–110°C for 4–12 hours .
  • Purification : Employ reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the boronic ester. Purity ≥95% is achievable via recrystallization from hexane/ethyl acetate mixtures .
    • Key Data :
ParameterValueSource
Yield (typical)14–35%
Purity (post-purification)≥95%

Q. How is the structural integrity of this compound confirmed in academic settings?

  • Analytical Techniques :

  • X-ray crystallography : Resolve bond lengths and angles (e.g., B–O bond ~1.36 Å, C–B–C angle ~120° in dioxaborolane rings) .
  • Spectroscopy :
  • 11^{11}B NMR : Peaks at δ 30–32 ppm confirm boronic ester formation .
  • 19^{19}F NMR : Single peak near δ -115 ppm for the fluorine substituent .
  • Mass spectrometry : Molecular ion [M+H]+^+ at m/z 279.2 (calculated: 279.18) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this boronic ester in cross-coupling reactions?

  • Catalytic System : Pd(0)/Pd(II) cycles dominate Suzuki-Miyaura couplings. The electron-withdrawing fluorine and methyl groups on the aniline ring modulate electron density, affecting oxidative addition rates.
  • Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric protection of the Pd center, reducing side reactions. Evidence shows ligand-free systems yield <10% product, while SPhos increases efficiency to >70% .
  • Solvent Optimization : Dioxane or THF improves solubility of boronic esters compared to polar aprotic solvents like DMF .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Case Study : A reported 14% yield (dioxane, Pd(OAc)2_2) vs. 35% (THF, PdCl2_2(PPh3_3)2_2) .
  • Resolution Strategies :

  • Catalyst Screening : Test Pd sources (e.g., PdCl2_2 vs. Pd(OAc)2_2) and ligands (bidentate vs. monodentate).
  • Base Selection : K3_3PO4_4 may outperform K2_2CO3_3 in moisture-sensitive reactions .
  • Kinetic Analysis : Monitor reaction progress via TLC or in-situ 11^{11}B NMR to identify bottlenecks .

Q. What are the emerging applications of this compound in medicinal chemistry?

  • Drug Discovery :

  • Protease Inhibitors : The boronic ester acts as a transition-state analog in serine protease inhibition (e.g., thrombin, trypsin).
  • Anticancer Agents : Derivatives show activity against kinase targets (e.g., EGFR, VEGFR) due to fluorine-enhanced binding .
    • Case Study :
ApplicationTargetIC50_{50} (nM)Source
Kinase InhibitionEGFR12.5
Protease InhibitionThrombin8.3

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Hazards : Limited toxicity data, but boronic esters generally require precautions against inhalation and skin contact.
  • Mitigation :

  • Use PPE (gloves, goggles) in a fume hood.
  • Store under nitrogen at -20°C to prevent hydrolysis .

Data Reproducibility

Q. How can researchers ensure reproducibility in Suzuki couplings using this boronic ester?

  • Best Practices :

  • Dry Solvents : Use freshly distilled dioxane or THF to avoid catalyst deactivation.
  • Oxygen-Free Conditions : Degas solvents via freeze-pump-thaw cycles or nitrogen sparging .
    • Troubleshooting Table :
IssueSolution
Low YieldIncrease catalyst loading (0.2 eq. Pd) or extend reaction time
Side ProductsAdd molecular sieves (3Å) to absorb water

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.